



Application Notes & Protocols: UV Spectrophotometric Estimation of Saxagliptin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Saxagliptin (Standard)				
Cat. No.:	B000632	Get Quote			

These application notes provide a comprehensive overview and detailed protocols for the quantitative estimation of saxagliptin in bulk and pharmaceutical dosage forms using UV-Visible spectrophotometry. This method is simple, cost-effective, rapid, and suitable for routine quality control analysis.

Principle

The fundamental principle behind this method is the measurement of ultraviolet light absorption by saxagliptin. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the drug in the solution, a relationship described by the Beer-Lambert law. The wavelength of maximum absorbance (λmax) for saxagliptin varies depending on the solvent used, with reported values ranging from 204 nm to 280 nm.[1][2][3][4] A derivatization technique has also been reported, resulting in a colored product with maximum absorbance at 578 nm.[5]

Instrumentation and Reagents

- Instrumentation: A double beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm and a pair of 1 cm matched quartz cells is required.
- Reagents and Chemicals:
 - Saxagliptin pure drug (API)



- Methanol (AR grade)
- Distilled Water
- 0.1N Hydrochloric Acid (HCl)
- Commercially available saxagliptin tablets
- Whatman filter paper

Experimental Protocols

A generalized protocol based on common findings is presented below. Researchers should optimize the solvent and wavelength based on their available resources and specific sample matrix.

- Accurately weigh 10 mg of pure saxagliptin drug.
- Transfer the weighed drug into a 100 ml volumetric flask.
- Dissolve the drug in a suitable solvent (e.g., methanol, methanol:water (1:1), or 0.1N HCl).[1] [4][6]
- Sonicate for 15 minutes to ensure complete dissolution.
- Make up the volume to 100 ml with the same solvent to obtain a standard stock solution of 100 μg/ml.
- From the standard stock solution, pipette out an appropriate volume and dilute it with the chosen solvent to obtain a concentration of 10 μg/ml.
- Scan the resulting solution in the UV range of 200-400 nm against a solvent blank.[2][6]
- Record the wavelength at which maximum absorbance is observed (λmax).
- Prepare a series of dilutions from the standard stock solution to obtain concentrations in the linear range (e.g., 2-10 μg/ml or 10-60 μg/ml).[1][4]



- Measure the absorbance of each dilution at the determined λmax using the solvent as a blank.
- Plot a graph of absorbance versus concentration. The curve should be linear, and the correlation coefficient (R²) should be close to 0.999.[2]
- Weigh and powder 20 saxagliptin tablets to get a uniform mixture.
- Accurately weigh a quantity of the powder equivalent to 10 mg of saxagliptin.
- Transfer the powder to a 100 ml volumetric flask.
- Add about 70 ml of the chosen solvent, sonicate for 15-20 minutes with intermittent shaking, and then make up the volume to 100 ml.
- Filter the solution through Whatman filter paper.
- Dilute the filtrate with the solvent to obtain a final concentration within the linearity range.
- Measure the absorbance of the sample solution at the λ max.
- Calculate the drug content using the calibration curve.

Method Validation

The developed UV spectrophotometric method must be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the tables below.

Table 1: Summary of Reported Method Parameters



Parameter	Reported Value 1	Reported Value 2	Reported Value 3	Reported Value 4
Solvent	Methanol:Water (1:1)[6]	0.1N HCI[1]	Water:Methanol: 0.1NaOH[2]	Methanol[4]
λmax (nm)	211[3][6]	204[1]	280[2]	213[4]
Linearity Range (µg/ml)	0-40[6]	2-10[1]	5-15[2]	10-60[4]
Correlation Coefficient (R²)	0.998[6]	0.990[1]	0.999[2]	0.996[4]

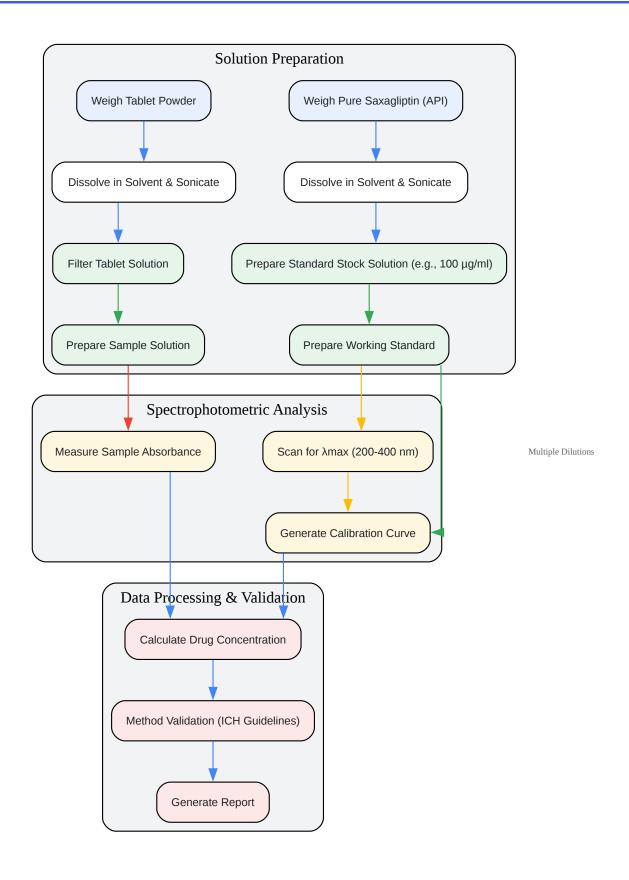
Table 2: Summary of Validation Data

Parameter	Reported Value 1	Reported Value 2	Reported Value 3	Reported Value 4
Accuracy (% Recovery)	99.79%[6]	Within acceptance criteria[1]	98.26 - 101.14% [2]	99.01 - 100.1% [4]
Precision (%RSD)	< 1%[6]	< 2%[1]	0.22 - 0.69%[2]	< 2%[4]
LOD (μg/ml)	0.0523[6]	Not Specified	Not Specified	0.3967[4]
LOQ (μg/ml)	0.2146[6]	Not Specified	Not Specified	Not Specified

Workflow and Diagrams

The overall workflow for the UV spectrophotometric estimation of saxagliptin is depicted in the following diagram.





Click to download full resolution via product page

Caption: Workflow for UV Spectrophotometric Estimation of Saxagliptin.



Conclusion

The UV spectrophotometric method is a reliable and straightforward approach for the quantification of saxagliptin in both bulk drug and pharmaceutical formulations. The method is accurate, precise, and linear over a specified concentration range. Due to its simplicity and cost-effectiveness, it can be readily implemented in quality control laboratories for routine analysis. Researchers should perform a full method validation according to ICH guidelines to ensure the suitability of the method for its intended purpose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. juniperpublishers.com [juniperpublishers.com]
- 2. jetir.org [jetir.org]
- 3. media.neliti.com [media.neliti.com]
- 4. researchgate.net [researchgate.net]
- 5. ijsr.net [ijsr.net]
- 6. pnrjournal.com [pnrjournal.com]
- To cite this document: BenchChem. [Application Notes & Protocols: UV Spectrophotometric Estimation of Saxagliptin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000632#uv-spectrophotometric-method-for-estimation-of-saxagliptin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com